molecular formula C25H29N5O2S B2595440 2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 938666-55-8

2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2595440
CAS No.: 938666-55-8
M. Wt: 463.6
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Description

“2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-isopropylphenyl)acetamide” is a synthetic organic compound that belongs to the class of triazoloquinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-isopropylphenyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinazoline core, followed by the introduction of the isopentyl and isopropyl groups through alkylation reactions. The final step often involves the formation of the acetamide linkage under specific conditions such as the use of coupling reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound “2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-isopropylphenyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the triazoloquinazoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, “2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-isopropylphenyl)acetamide” may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-isopropylphenyl)acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazoloquinazoline derivatives, such as:

  • “2-((4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylphenyl)acetamide”
  • “2-((4-ethyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-ethylphenyl)acetamide”

Uniqueness

The uniqueness of “2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-isopropylphenyl)acetamide” lies in its specific substituents, which may confer distinct biological activities or chemical properties compared to other triazoloquinazoline derivatives

Properties

IUPAC Name

2-[[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S/c1-16(2)13-14-29-23(32)20-7-5-6-8-21(20)30-24(29)27-28-25(30)33-15-22(31)26-19-11-9-18(10-12-19)17(3)4/h5-12,16-17H,13-15H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZDJDVCWFMCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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